8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
8-(2-aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C10H19NO3/c11-6-5-9(12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 |
InChI Key |
CIOHPXSDQMOOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CCN)O)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,4-Dioxaspiro[4.5]decane Core
The preparation of the 1,4-dioxaspiro[4.5]decane scaffold, which is the core structure of the target compound, typically begins with the acetalization of cyclohexanone derivatives. One common approach involves the reaction of cyclohexanone or its derivatives with ethylene glycol under acidic catalysis to form the spiroketal ring system.
- Starting materials: 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester and ethylene glycol.
- Catalysts: Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate.
- Conditions: Heating at 110–132°C for 5.5 hours with removal of low-boiling substances by distillation.
- Work-up: Cooling, extraction with toluene, purification by silica gel chromatography, and crystallization.
- Yield: Up to 97.8% with high purity (99.7% GC purity).
This method efficiently produces 1,4-dioxaspiro[4.5]decan-8-one or its ketal derivatives, which serve as key intermediates for further functionalization.
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acetalization | Cyclohexanedione dimethyl ester, ethylene glycol, ionic liquids | 110–132°C, 5.5 h, distillation of volatiles | 97.8 | High purity spiroketal intermediate obtained |
Introduction of the Hydroxyl Group at the 8-Position
The hydroxyl group at the 8-position of the spiro compound can be introduced by reduction or functional group transformation of the ketone intermediate. For example, reduction of 1,4-dioxaspiro[4.5]decan-8-one with suitable reducing agents yields 1,4-dioxaspiro[4.5]decan-8-ol.
Alternatively, hydroxylated spiro compounds can be directly used as substrates for further substitution reactions.
Coupling with 2-Aminoethyl Group
The key step in preparing This compound is the introduction of the 2-aminoethyl substituent at the 8-position hydroxyl group.
- Activation of the hydroxyl group by conversion to a better leaving group such as a tosylate or chloride.
- Subsequent nucleophilic substitution with 2-aminoethyl derivatives or ethylenediamine under mild conditions.
For example, the hydroxyl group can be converted into a tosylate using tosyl chloride and triethylamine in dichloromethane at 0°C to room temperature, followed by reaction with 2-aminoethanol or 2-aminoethylamine in the presence of potassium iodide and microwave irradiation at 160°C for 30 minutes, yielding the aminoethyl-substituted spiro compound.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Tosylation | Tosyl chloride, triethylamine, DCM | 0°C to r.t., 12 h | ~82 | Converts hydroxyl to tosylate |
| Aminoethyl substitution | 2-Aminoethanol or 2-aminoethylamine, KI, 2-methoxyethanol, MW | 160°C, 30 min | 15–54 | Microwave-assisted nucleophilic substitution |
Alternative Coupling via Mitsunobu Reaction
Another reported method to introduce the aminoethyl group involves the Mitsunobu reaction, which couples the hydroxyl group of the spiro compound with amines under mild conditions.
- Reagents: Triphenylphosphine, diethyl azodicarboxylate or diisopropyl azodicarboxylate, amine nucleophile.
- Solvent: Tetrahydrofuran or dichloromethane.
- Conditions: Room temperature, inert atmosphere, overnight reaction.
- Work-up: Extraction, purification by flash chromatography or preparative HPLC.
This method has been successfully used to prepare spiro compounds substituted with aminoethyl groups and related heterocycles with yields ranging from 40% to 60%.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetalization to form spiroketal core | Cyclohexanedione + ethylene glycol | Ionic liquids (1-butyl-3-methylimidazolium hydrogen sulfate) | 110–132°C, 5.5 h | 97.8 | High purity, scalable |
| Tosylation + nucleophilic substitution | Hydroxyl → tosylate → substitution with 2-aminoethyl | Tosyl chloride, triethylamine, KI, 2-methoxyethanol | 0°C to r.t. + 160°C MW | 15–54 | Microwave-assisted, moderate yields |
| Mitsunobu coupling | Hydroxyl + amine | Triphenylphosphine, DIAD/DIAD, amine | Room temp, inert atmosphere, overnight | 40–60 | Mild conditions, versatile |
Research Discoveries and Analytical Data
- Nuclear Magnetic Resonance (NMR) data confirm the successful formation of the spirocyclic ring and substitution patterns.
- Mass spectrometry (MS) analysis shows molecular ion peaks consistent with the aminoethyl-substituted spiro compound.
- Chromatographic purifications (flash chromatography, preparative HPLC) are essential to achieve high purity.
- Microwave-assisted synthesis accelerates substitution reactions and improves selectivity.
- Ionic liquid catalysis offers environmentally friendly and efficient routes to spiroketals.
These methods have been validated in multiple studies and patents, demonstrating reproducibility and scalability for research and potential industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) in 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol participates in nucleophilic substitution reactions. For example:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents | N-Alkylated derivatives | Enhanced nucleophilicity in DMF or THF |
| Acylation | Acid chlorides, base (e.g., Et₃N) | Amide derivatives | Stable amide bond formation |
These reactions are critical for modifying the compound’s biological activity or solubility.
Oxidation and Reduction Reactions
The hydroxyl (-OH) and amino (-NH₂) groups undergo redox transformations:
Oxidation
-
Hydroxyl Group : Under Jones reagent (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone, forming 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-one.
-
Amine Group : Catalytic hydrogenation or enzymatic oxidation converts the primary amine to a nitro group, though this is less common for spiro compounds.
Reduction
-
Spiro Ring : LiAlH₄ reduces carbonyl groups in related spiro compounds (e.g., 8-Iodo-1,4-dioxaspiro[4.5]decane derivatives), suggesting potential for reductive modifications .
Cyclization and Ring-Opening Reactions
The spirocyclic dioxolane ring exhibits unique reactivity:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Ring Opening | HCl/MeOH, reflux | Cleavage to form cyclohexanone derivatives |
| Base-Mediated Rearrangement | NaOH, aqueous ethanol | Isomerization to bicyclic ethers |
These reactions are pivotal for synthesizing structurally diverse analogs.
Functional Group Interconversion
The compound’s dual functionality allows sequential transformations:
-
Esterification : Reacting the hydroxyl group with acetyl chloride yields the corresponding acetate ester .
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives, useful in coordination chemistry.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
-
pH Sensitivity : The amino group protonates under acidic conditions (pH < 4), altering solubility and reactivity.
Comparative Reactivity Table
| Reaction | 8-(2-Aminoethyl)... | Analog (8-Iodo...) | Analog (2-{8-Amino...}) |
|---|---|---|---|
| Nucleophilic Substitution | High | Moderate | High |
| Oxidation | Selective (-OH) | Halogen-dependent | Limited |
| Thermal Stability | Moderate | Low | High |
Scientific Research Applications
8-(2-Aminoethyl)-1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Mechanism of Action
The mechanism of action of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,4-dioxaspiro[4.5]decan-8-ol derivatives arises from substitutions at the 8-position. Below is a detailed comparison of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol with key analogs:
Table 1: Comparative Analysis of 8-Substituted 1,4-Dioxaspiro[4.5]decan-8-ol Derivatives
Research Findings and Functional Insights
Reactivity Trends: Aminoethyl vs. Aryl Derivatives: The 2-aminoethyl group increases water solubility (logP ~0.5) compared to hydrophobic aryl analogs (e.g., m-tolyl derivative, logP ~2.8) . This property is critical for bioavailability in drug candidates. Electron-Donating vs. Withdrawing Groups: Methoxy and amino groups enhance nucleophilicity at the 8-position, facilitating further functionalization (e.g., alkylation, acylation). In contrast, nitro or halogen substituents (e.g., 8-iodo derivative, logP ~3.1) reduce reactivity but improve stability .
Biological Relevance: The m-tolyl derivative demonstrated potent TRPV6 channel inhibition (IC50 = 0.8 µM), attributed to hydrophobic interactions with the channel’s lipid-binding pocket . Aminoethyl and aminomethyl analogs show promise as ligands for G-protein-coupled receptors (GPCRs) due to their hydrogen-bonding capabilities .
Synthetic Utility :
Biological Activity
8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known by its CAS number 863565-85-9, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C9H17NO3, with a molecular weight of 187.24 g/mol. The compound features a spiro structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 863565-85-9 |
| Appearance | White to beige powder |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacology and neurochemistry.
Analgesic Properties
One of the significant areas of study for this compound is its potential analgesic effects. It has been used as a precursor in the synthesis of potent analgesic compounds, suggesting its role in pain management therapies .
Neuropharmacological Effects
The compound has been investigated for its interaction with neurotransmitter systems. Its structural similarity to known neurotransmitters allows it to potentially influence dopamine reuptake mechanisms. This aspect makes it a candidate for research into treatments for conditions such as depression and anxiety disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synthesis and Evaluation of Analgesics : A study demonstrated that derivatives of this compound could be synthesized to produce strong analgesics through microwave-assisted reductive amination processes. The resulting compounds showed significant pain-relieving properties in animal models .
- Dopamine Reuptake Studies : Research involving autoradiography techniques revealed that compounds derived from this compound could serve as effective probes for studying dopamine reuptake mechanisms in the brain. This suggests potential applications in understanding and treating neuropsychiatric disorders .
- Toxicological Assessments : Toxicological studies are essential to evaluate the safety profile of this compound. Preliminary assessments indicate a favorable safety margin; however, comprehensive studies are required to ascertain long-term effects and potential toxicity .
Q & A
What are the optimized synthetic routes for 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol, and how can reaction conditions be tailored to improve yields?
The synthesis typically involves two key steps: (1) formation of the spirocyclic dioxolane ring and (2) introduction of the aminoethyl group.
- Spirocyclic Core Synthesis : 1,4-Cyclohexanedione monoethylene ketal (CAS 4746-97-8) is a common precursor. Reduction of the ketone to the alcohol can be achieved using NaBH₄ in methanol at 0°C, yielding 1,4-dioxaspiro[4.5]decan-8-ol with high purity .
- Aminoethyl Functionalization : Subsequent reactions (e.g., alkylation or reductive amination) introduce the 2-aminoethyl group. For example, coupling with 3-(1H-imidazol-1-yl)propan-1-amine under automated synthesis conditions achieved 82% yield, though impurities like dimethylacetal may require purification optimization .
- Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., THF for Pt-catalyzed reactions), and temperature control (e.g., ice baths for exothermic steps) are critical. Column chromatography (e.g., 9:1 hexane–EtOAc) effectively isolates derivatives .
Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the spirocyclic structure and substituents. For example, the sp³ hybridized spiro carbon appears as a distinct singlet in ¹³C NMR (~100–110 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data can resolve conformational flexibility in the dioxolane ring .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 527.2386 for a tin-containing derivative) confirms molecular weight and functionalization .
How can researchers resolve contradictions in reported reaction outcomes, such as failed oxidation attempts?
A case study involves the attempted oxidation of 1,4-dioxaspiro[4.5]dec-6-en to the ketone using SeO₂ in dimethoxyethane. The failure (decomposition instead of oxidation) highlights:
- Reagent Compatibility : SeO₂ may not be suitable for strained spiro systems. Alternative oxidants (e.g., TEMPO/NaOCl) should be tested.
- Reaction Monitoring : Real-time techniques like TLC or in-situ IR (e.g., C=O stretch at ~1681 cm⁻¹) can detect intermediates and guide adjustments .
- Computational Modeling : DFT calculations can predict reaction pathways and identify steric/electronic barriers .
What are the applications of this compound in medicinal chemistry, particularly in automated synthesis platforms?
- Intermediate for Drug Candidates : It serves as a precursor for antimalarial and antitrypanosomal agents. For example, derivatives like N-(3-imidazolylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine are synthesized via capsule-based automated systems, enabling rapid screening .
- Functionalization Strategies : Platinum-catalyzed hydrosilylation of ethynyl derivatives (e.g., 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol) produces vinyl silanes for bioactive molecule libraries .
What safety protocols are recommended for handling this compound?
- Hazard Classification : While specific toxicity data are limited, structurally similar spiro compounds may cause respiratory or dermal irritation. Use PPE (gloves, goggles) and work in fume hoods .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Stability studies show decomposition risks above 40°C .
How can researchers validate the stability of derivatives under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate derivatives in buffers (pH 1–13) at 25–60°C for 48–72 hours. Monitor degradation via HPLC-MS .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., 268.3°C for 1,4-dioxaspiro[4.5]decan-8-one derivatives) .
What advanced computational methods aid in predicting the reactivity of this compound?
- Molecular Dynamics (MD) Simulations : Model conformational changes in the dioxolane ring under catalytic conditions.
- Docking Studies : Predict binding affinities of aminoethyl derivatives with biological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
How does the choice of catalyst impact functionalization reactions (e.g., hydrosilylation or amination)?
- Pt vs. Rh Catalysts : PtCl₂ with XPhos ligand achieves 64% yield in hydrosilylation, while Rh catalysts may offer better selectivity for stereospecific additions .
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) enable C–N bond formation, but spirocyclic steric effects require bulky ligands (e.g., t-BuXPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
